1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol
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Overview
Description
1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol is an organic compound that features a benzyloxy group and a carbazolyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol typically involves the reaction of 9H-carbazole with benzyl bromide in the presence of a base, followed by the addition of 3-chloro-1-propanol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various alcohols.
Scientific Research Applications
1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and carbazolyl groups can participate in various binding interactions, influencing the activity of these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity .
Comparison with Similar Compounds
2-(9H-Carbazol-9-yl)ethanol: Shares the carbazolyl group but differs in the alcohol moiety.
2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile: Contains multiple carbazolyl groups, leading to different electronic properties.
Carbazol-9-yl-methanol: Similar structure but with a different substitution pattern on the carbazole ring.
Uniqueness: 1-(Benzyloxy)-3-(9H-carbazol-9-yl)-2-propanol is unique due to the presence of both benzyloxy and carbazolyl groups, which confer distinct electronic and steric properties. This combination makes it a versatile compound for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-carbazol-9-yl-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C22H21NO2/c24-18(16-25-15-17-8-2-1-3-9-17)14-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,24H,14-16H2 |
InChI Key |
YORFMQKZZOXAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Origin of Product |
United States |
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